molecular formula C12H18N2O B5726209 N-[4-(dimethylamino)phenyl]-2-methylpropanamide CAS No. 7160-15-8

N-[4-(dimethylamino)phenyl]-2-methylpropanamide

Cat. No.: B5726209
CAS No.: 7160-15-8
M. Wt: 206.28 g/mol
InChI Key: POEXRFGMWMMYIF-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2-methylpropanamide is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a 2-methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-methylpropanamide typically involves the reaction of 4-(dimethylamino)aniline with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the dimethylamino group, which can enhance fluorescence properties.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes and pigments due to its ability to form stable colored compounds.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the compound’s amide group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

N-[4-(dimethylamino)phenyl]-2-methylpropanamide can be compared with other similar compounds, such as:

    N-[4-(dimethylamino)phenyl]acetamide: Similar structure but with an acetamide group instead of a 2-methylpropanamide group.

    N-[4-(dimethylamino)phenyl]benzamide: Contains a benzamide group, leading to different chemical and biological properties.

    N-[4-(dimethylamino)phenyl]formamide: Features a formamide group, which affects its reactivity and applications.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9(2)12(15)13-10-5-7-11(8-6-10)14(3)4/h5-9H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEXRFGMWMMYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357998
Record name N-[4-(dimethylamino)phenyl]-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7160-15-8
Record name N-[4-(dimethylamino)phenyl]-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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